N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide
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Overview
Description
The compound is a derivative of benzo[d][1,3]dioxol-5-yl . Benzo[d][1,3]dioxol-5-yl is a common moiety in many bioactive compounds and drugs . It’s often used in the synthesis of various pharmaceuticals due to its wide range of biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds like benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate has been studied . The crystal structure was determined to be monoclinic .Chemical Reactions Analysis
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For instance, the molecular descriptors like TPSA Pka, number of hydrogen bond acceptors and donors were calculated .Scientific Research Applications
Anticancer Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide: has been studied for its potential anticancer properties. Research indicates that derivatives of this compound, particularly those with 3-N-fused heteroaryl moieties, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These studies are crucial as they contribute to the development of new anticancer agents.
Structure-Activity Relationship (SAR) Studies
The compound serves as a core structure for SAR studies, which are essential for understanding the molecular basis of drug action. By modifying different parts of the molecule and observing the changes in biological activity, researchers can identify the most promising candidates for further development .
Cell Cycle Arrest and Apoptosis Induction
Specific analogs of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This is a significant finding as it provides insights into the mechanisms by which these compounds exert their anticancer effects.
Design and Synthesis of Novel Compounds
The compound’s structure has inspired the design and synthesis of novel compounds with potential therapeutic applications. The process often involves palladium-catalyzed C-N cross-coupling reactions, which are a staple in modern synthetic organic chemistry .
Antitubulin Agent Exploration
Derivatives of this compound have been explored as potential antitubulin agents. Antitubulin agents disrupt microtubule function, which is a common strategy in anticancer drug design. This research helps in identifying new molecules that could be developed into drugs to treat cancer .
Crystallographic Studies
The crystal structure of related benzo[d][1,3]dioxol compounds has been determined, which aids in the understanding of the compound’s three-dimensional conformation and its interactions with biological targets. Such information is vital for the rational design of drugs .
Mechanism of Action
Target of Action
The primary targets of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide are microtubules and their component protein, tubulin . These targets are crucial for cell division and are often the focus of anticancer agents .
Mode of Action
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with microtubules and tubulin, it disrupts the normal process of cell division, leading to cell cycle arrest at the S phase . This disruption triggers the apoptosis pathway, leading to programmed cell death .
Result of Action
The result of the action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide is the induction of apoptosis in cancer cells . By causing cell cycle arrest at the S phase, the compound triggers programmed cell death, reducing the number of cancer cells .
Future Directions
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-16(2)6-5-14-12(17)13(18)15-9-3-4-10-11(7-9)20-8-19-10/h3-4,7H,5-6,8H2,1-2H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYPPZOHRIEUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide |
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